molecular formula C9H11BrO2S B6226686 ethyl 2-bromo-5-ethylthiophene-3-carboxylate CAS No. 73225-49-7

ethyl 2-bromo-5-ethylthiophene-3-carboxylate

Cat. No.: B6226686
CAS No.: 73225-49-7
M. Wt: 263.2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-5-ethylthiophene-3-carboxylate typically involves the bromination of ethyl 5-ethylthiophene-3-carboxylate. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 2-position of the thiophene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-ethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-5-ethylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with enzymes or receptors, modulating their activity. The bromine atom and ester group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromothiophene-3-carboxylate
  • Ethyl 2-chloro-5-ethylthiophene-3-carboxylate
  • Ethyl 2-iodo-5-ethylthiophene-3-carboxylate

Uniqueness

Ethyl 2-bromo-5-ethylthiophene-3-carboxylate is unique due to the presence of both the bromine atom and the ethyl group on the thiophene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .

Properties

CAS No.

73225-49-7

Molecular Formula

C9H11BrO2S

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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